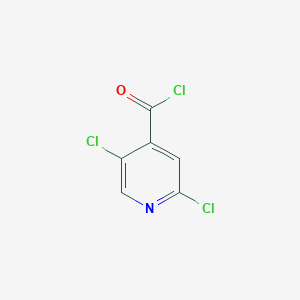

2,5-Dichloroisonicotinoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

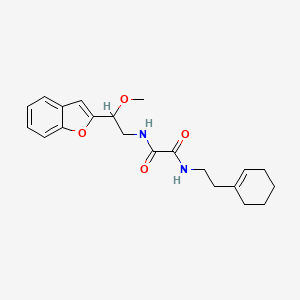

“2,5-Dichloroisonicotinoyl chloride” is a chemical compound with the molecular formula C6H2Cl3NO . It has an average mass of 210.445 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 2 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .

Applications De Recherche Scientifique

Synthesis of Complex Organic Molecules

One notable application of compounds similar to 2,5-Dichloroisonicotinoyl chloride is in the synthesis of complex organic molecules. For instance, the reaction of enaminones with chloronicotinoyl chlorides, including 2,6-dichloro-5-fluoronicotinoyl chloride, primarily leads to N-acylation products, which upon further reactions give rise to compounds like 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones. These compounds are attractive precursors for the synthesis of polycondensed heterocycles, such as naphtho[2,3-h][1,6]naphthyridin-5-ones and pyrido[3,2-c][1,6]naphthyridin-6-ones, due to their easy availability (Valés et al., 2002).

Advanced Oxidation Processes

In the context of environmental science and engineering, research involving chlorides, such as sodium chloride, has explored their effects on advanced oxidation processes (AOPs). Specifically, studies have found that chloride ions can have a dual effect (both inhibitory and accelerating) on the degradation of pollutants like azo dyes in AOPs. High concentrations of chloride ions can significantly enhance dye decoloration while inhibiting dye mineralization, indicating the formation of refractory byproducts and chlorinated aromatic compounds. This research suggests potential implications for the treatment of chloride-rich wastewater using AOPs (Yuan et al., 2011).

Photochemistry and Vibrational Spectroscopy

Another area of research involves the photochemistry and vibrational spectroscopy of chlorinated compounds. Studies have examined the photolysis of chloryl chloride in cryogenic matrices, leading to the production of chlorine chlorite and dichlorine peroxide. These findings are significant for understanding the reaction pathways and spectroscopic properties of chlorinated compounds under various conditions, providing insights that could be relevant for studies involving this compound (Jacobs et al., 1994).

Propriétés

IUPAC Name |

2,5-dichloropyridine-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVAQQPGXVFJFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2617588.png)

![N-[2-[[5-(Dimethylamino)pyridin-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2617589.png)

![N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2617590.png)

![Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride](/img/structure/B2617593.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2617594.png)

![2-[5-(acetylamino)-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)

![N-(sec-butyl)-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617604.png)

![(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2617606.png)